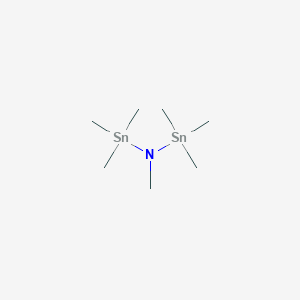
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C7H21NSn2 It is a stannane derivative, characterized by the presence of tin atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with tetramethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compounds. The general reaction scheme is as follows:
(CH3)3SnCl+(CH3)4Sn→(CH3)3Sn-N(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannane derivatives.
Aplicaciones Científicas De Investigación
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, particularly in the field of organometallic chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism of action of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved include:
Coordination Chemistry: Formation of coordination bonds with electron-rich species.
Catalysis: Acting as a catalyst in various chemical reactions by providing a reactive tin center.
Comparación Con Compuestos Similares
Similar Compounds
N,1,1,1-Tetramethyl-N-(trimethylsilyl)silylamine: Similar in structure but contains silicon atoms instead of tin.
Tetramethyltin: A simpler organotin compound with only one tin atom.
Trimethyltin chloride: Another organotin compound with different functional groups.
Uniqueness
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is unique due to its dual tin centers, which provide distinct reactivity and coordination properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where specific tin interactions are required.
Propiedades
Número CAS |
1068-67-3 |
|---|---|
Fórmula molecular |
C7H21NSn2 |
Peso molecular |
356.67 g/mol |
Nombre IUPAC |
N,N-bis(trimethylstannyl)methanamine |
InChI |
InChI=1S/CH3N.6CH3.2Sn/c1-2;;;;;;;;/h1H3;6*1H3;; |
Clave InChI |
IFIGVQFUKIORMN-UHFFFAOYSA-N |
SMILES canónico |
CN([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
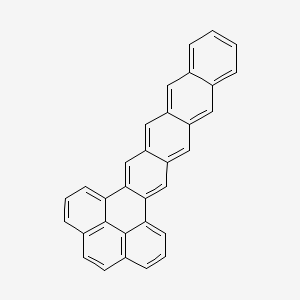
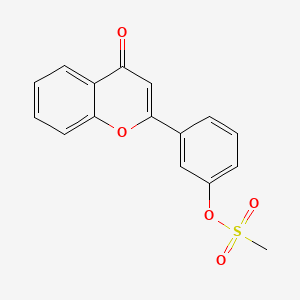
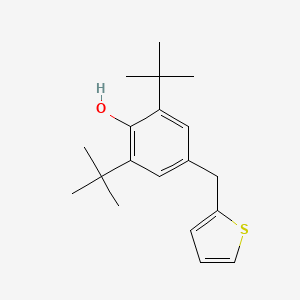
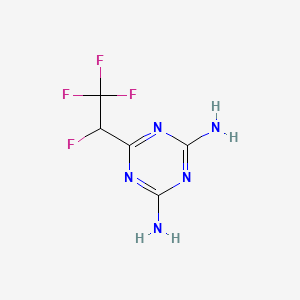
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
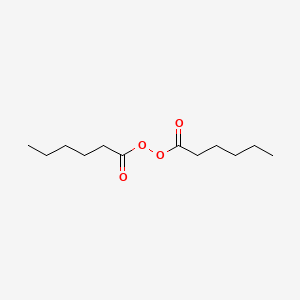
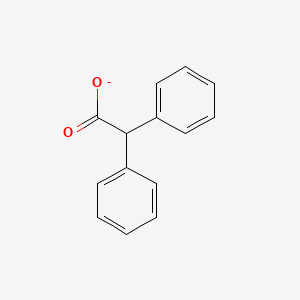

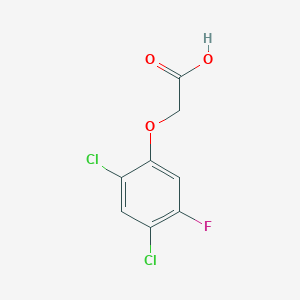

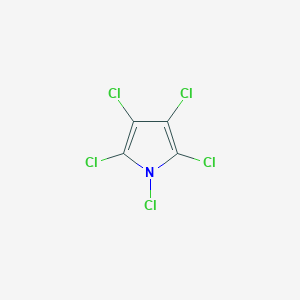
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
